

SGC-CBP30: A Technical Guide to a Selective CREBBP/EP300 Bromodomain Inhibitor

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Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B15604191*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGC-CBP30 is a potent and selective chemical probe targeting the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300). By competitively binding to the acetyl-lysine recognition pocket of these bromodomains, **SGC-CBP30** effectively disrupts critical protein-protein interactions involved in transcriptional regulation. This inhibition modulates gene expression programs central to a variety of cellular processes, including cell cycle progression, apoptosis, and inflammation. Its high selectivity over other bromodomain families, particularly the BET family, makes it an invaluable tool for dissecting the specific biological roles of CREBBP and EP300 in health and disease, and for exploring their potential as therapeutic targets in oncology and inflammatory disorders.

Chemical Structure and Properties

SGC-CBP30 is a synthetic small molecule belonging to the 5-isoxazolyl-benzimidazole class of compounds.

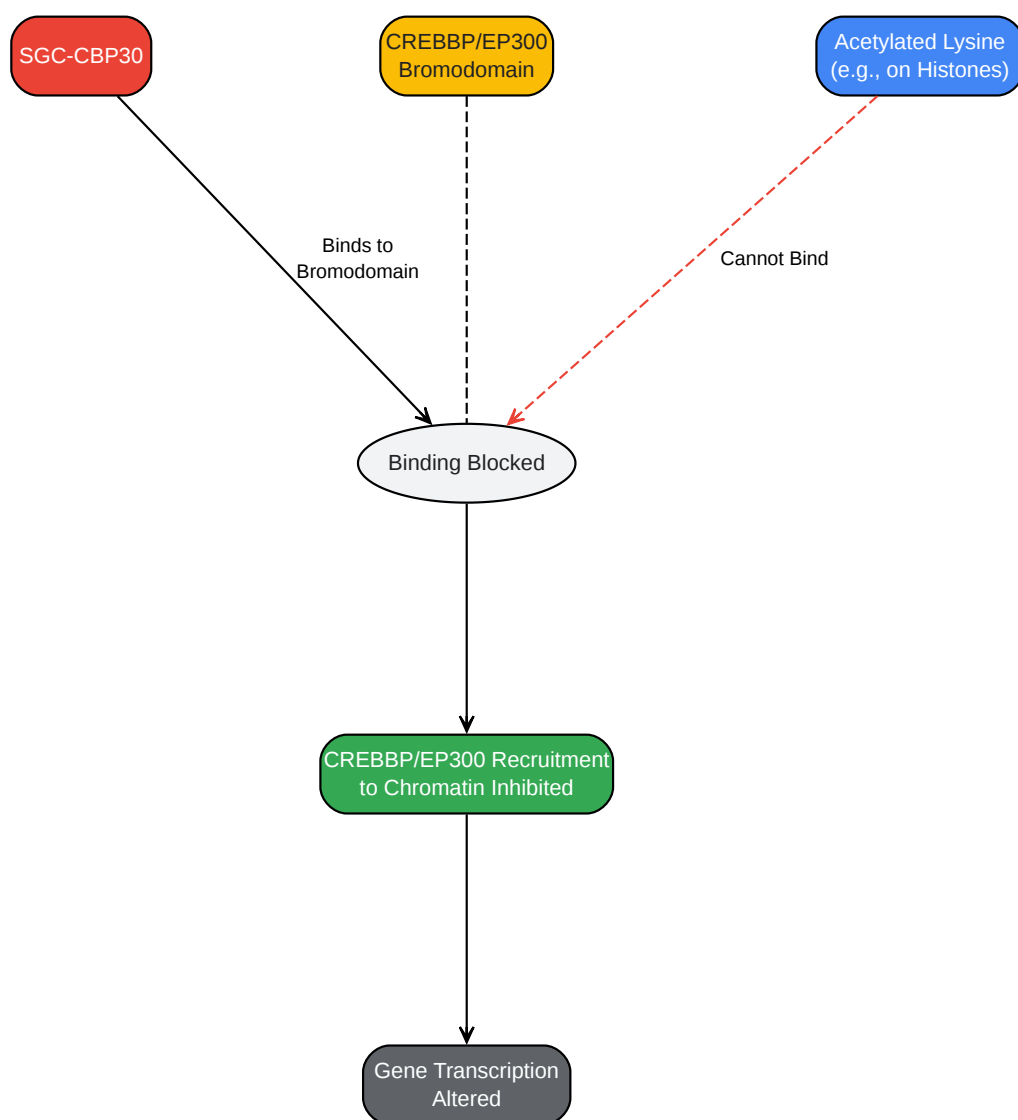
Property	Value	Reference
IUPAC Name	4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine	[1]
CAS Number	1613695-14-9	[1]
Chemical Formula	C ₂₈ H ₃₃ ClN ₄ O ₃	[1]
Molecular Weight	509.04 g/mol	[1]
Canonical SMILES	<chem>CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5</chem>	[1]
Purity	≥98%	[2]
Solubility	Soluble to 100 mM in DMSO and ethanol.[2] Limited solubility in aqueous media.	[3]
Storage	Store at +4°C as a solid.[2] Stock solutions in DMSO can be stored at -20°C for several months.[3]	

Mechanism of Action

SGC-CBP30 functions as a competitive inhibitor of the CREBBP and EP300 bromodomains. These bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This recognition is a key event in the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to gene activation.

By occupying the acetyl-lysine binding pocket, **SGC-CBP30** prevents the engagement of CREBBP/EP300 with their natural acetylated protein partners. This disruption of binding leads

to the displacement of these co-activators from chromatin, thereby inhibiting the transcription of target genes.



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Mechanism of Action of **SGC-CBP30**.

Quantitative Biological Data

Binding Affinity and Potency

SGC-CBP30 exhibits high affinity for the bromodomains of CREBBP and EP300, with significantly lower affinity for other bromodomain families, demonstrating its selectivity.

Target	Assay Type	Value	Reference
CREBBP	IC ₅₀	21 nM	[3]
EP300	IC ₅₀	38 nM	[3]
CREBBP	Kd (ITC)	21 nM	[2]
EP300	Kd (ITC)	32 nM	[2]
BRD4(1)	Selectivity vs. CREBBP (IC ₅₀)	40-fold	[2]
BRD4(2)	Selectivity vs. CREBBP (IC ₅₀)	250-fold	[2]

Cellular Activity

SGC-CBP30 has demonstrated activity in various cellular contexts, impacting processes such as p53-mediated transcription and chromatin dynamics.

Cell Line	Assay	Effect	Concentration	Reference
RKO	Doxorubicin-induced p53 activity	Inhibition	Dose-dependent	[3]
HeLa	FRAP recovery of histone H3.3-GFP	Reduces recovery time after SAHA treatment	0.1 μ M	[3]
Multiple Myeloma Cell Lines	Cell Viability	Growth inhibition ($GI_{50} < 3 \mu$ M in sensitive lines)	Varies	[4]
Human Th17 Cells	IL-17A Secretion	Inhibition	Dose-dependent	[5]

Experimental Protocols

Synthesis of SGC-CBP30

The synthesis of **SGC-CBP30** is detailed in the supporting information of Hay et al., J. Am. Chem. Soc. 2014, 136 (26), pp 9308–9319. The synthesis involves a multi-step process including Suzuki couplings, benzimidazole formation, and reductive aminations.

Isothermal Titration Calorimetry (ITC)

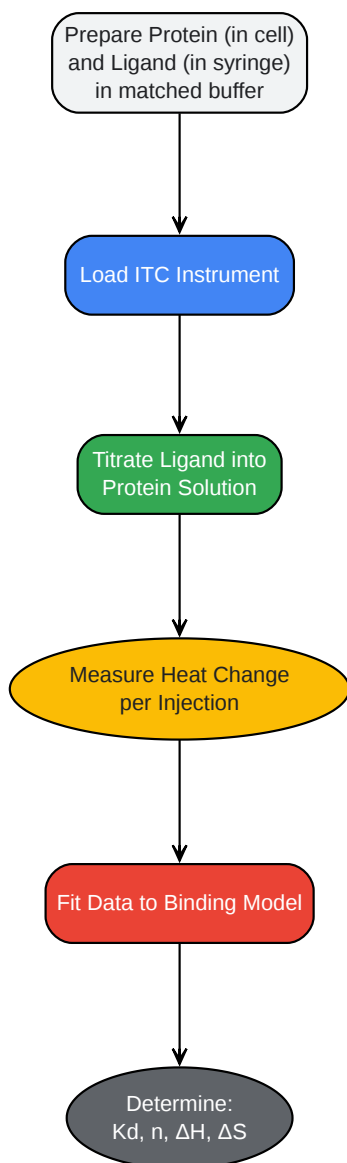
ITC is employed to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of **SGC-CBP30** binding to the CREBBP/EP300 bromodomains.

Methodology:

- Protein and Compound Preparation: Recombinant human CREBBP or EP300 bromodomain is dialyzed against the ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). **SGC-CBP30** is dissolved in the same final dialysis buffer to minimize heats of dilution.
- ITC Instrument Setup: A VP-ITC microcalorimeter is typically used. The sample cell is loaded with the bromodomain protein solution (e.g., 5-10 μ M), and the injection syringe is filled with

SGC-CBP30 solution (e.g., 50-100 μ M).

- Titration: The experiment is performed at a constant temperature (e.g., 15°C). A series of small injections (e.g., 8 μ L) of the **SGC-CBP30** solution are made into the protein solution.
- Data Analysis: The heat change upon each injection is measured. The resulting data are fitted to a single-site binding model to determine the K_d , n , ΔH , and ΔS .



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Isothermal Titration Calorimetry (ITC) Workflow.

Differential Scanning Fluorimetry (Thermal Shift Assay)

This assay measures the change in the thermal denaturation temperature (T_m) of a protein upon ligand binding, which is indicative of a binding event.

Methodology:

- **Reaction Mixture Preparation:** In a 96-well or 384-well plate, the reaction mixture is prepared containing the target bromodomain protein (e.g., 2 μ M in 10 mM HEPES pH 7.5, 500 mM NaCl), SYPRO Orange dye (e.g., 1:1000 dilution), and **SGC-CBP30** at various concentrations.
- **Thermal Denaturation:** The plate is placed in a real-time PCR instrument. The temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 96°C) at a defined ramp rate (e.g., 3°C/minute).
- **Fluorescence Measurement:** The fluorescence of the SYPRO Orange dye is monitored as the temperature increases. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.
- **Data Analysis:** The melting temperature (T_m) is determined by fitting the fluorescence curve to the Boltzmann equation. The change in melting temperature (ΔT_m) is calculated as the difference between the T_m in the presence and absence of **SGC-CBP30**.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of fluorescently tagged proteins in live cells. In the context of **SGC-CBP30**, it can be used to measure the displacement of CREBBP/EP300 from chromatin.

Methodology:

- **Cell Culture and Transfection:** HeLa cells are cultured on glass-bottom dishes and transfected with a plasmid encoding a fluorescently tagged CREBBP or a histone protein (e.g., H3.3-GFP).
- **Compound Treatment:** Cells are treated with a histone deacetylase inhibitor (HDACi) like SAHA to induce a hyperacetylated chromatin state, which promotes bromodomain-

containing protein binding. Subsequently, cells are treated with **SGC-CBP30** or vehicle control.

- **Photobleaching:** A specific region of interest (ROI) within the nucleus is photobleached using a high-intensity laser.
- **Image Acquisition:** A time-lapse series of images is acquired before and after photobleaching to monitor the recovery of fluorescence in the bleached ROI.
- **Data Analysis:** The fluorescence intensity in the ROI over time is measured and normalized. The rate of fluorescence recovery and the mobile fraction of the fluorescently tagged protein are calculated. A faster recovery in the presence of **SGC-CBP30** indicates displacement of the protein from chromatin.

p53 Reporter Assay

This assay quantifies the transcriptional activity of the tumor suppressor protein p53.

Methodology:

- **Cell Culture:** RKO cells, which have wild-type p53, are seeded in 96-well plates. A p53-responsive luciferase reporter stable cell line can be used for this purpose.
- **Compound Pre-incubation:** Cells are pre-incubated with various concentrations of **SGC-CBP30**.
- **p53 Activation:** p53 activity is induced by treating the cells with a DNA-damaging agent, such as doxorubicin.
- **Luciferase Assay:** After a defined incubation period, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to p53 transcriptional activity, is measured using a luminometer.

Cell Viability Assay (e.g., MTT or Resazurin)

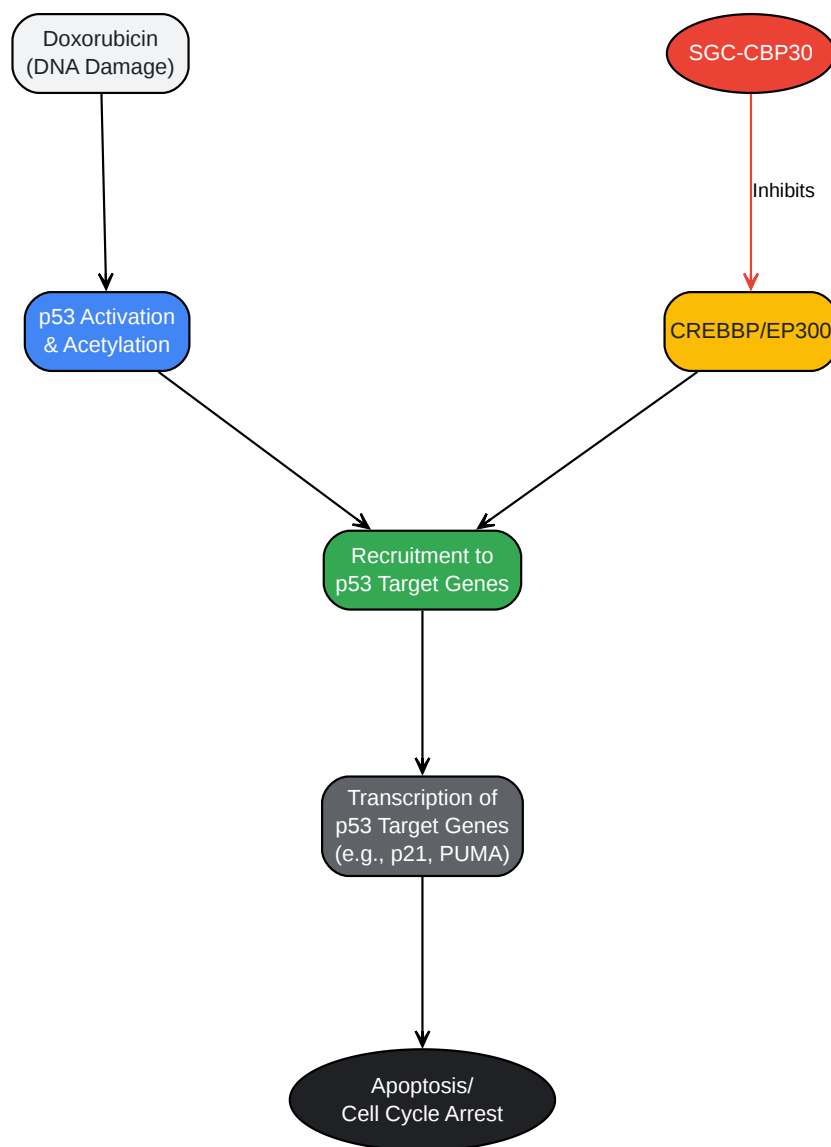
These assays are used to determine the effect of **SGC-CBP30** on the proliferation and viability of cancer cells, such as multiple myeloma cell lines.

Methodology:

- **Cell Seeding:** Multiple myeloma cells are seeded in 96-well plates.
- **Compound Treatment:** Cells are treated with a range of concentrations of **SGC-CBP30** for a specified duration (e.g., 72 hours).
- **Reagent Addition:** A metabolic indicator dye, such as MTT or resazurin, is added to each well. Viable cells with active metabolism reduce the dye to a colored formazan product (MTT) or a fluorescent product (resazurin).
- **Signal Measurement:** For MTT, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is read on a spectrophotometer. For resazurin, fluorescence is measured on a fluorometer.
- **Data Analysis:** The signal is proportional to the number of viable cells. The GI_{50} (concentration causing 50% growth inhibition) is calculated.

Signaling Pathways and Logical Relationships

SGC-CBP30 can be used to probe various signaling pathways where CREBBP/EP300 act as critical co-activators. One such example is the p53 tumor suppressor pathway.



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Role of **SGC-CBP30** in the p53 Pathway.

Conclusion

SGC-CBP30 is a well-characterized, potent, and selective inhibitor of the CREBBP/EP300 bromodomains. Its utility in a wide range of biochemical and cellular assays makes it an indispensable tool for researchers investigating the roles of these transcriptional co-activators in various biological and pathological processes. This guide provides a comprehensive overview of its properties and methodologies for its use, serving as a valuable resource for the scientific community.

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